![molecular formula C6H16N2O2Pt+2 B12321014 [(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);dihydrate](/img/structure/B12321014.png)
[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);dihydrate is a complex compound that features a platinum center coordinated with azanidylcyclohexyl ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);dihydrate typically involves the reaction of platinum salts with azanidylcyclohexyl ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. Common solvents used in the synthesis include dichloromethane and ethanol. The reaction mixture is often heated to facilitate the formation of the desired complex.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);dihydrate undergoes various types of chemical reactions, including:
Oxidation: The platinum center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: Ligands in the complex can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often require the use of coordinating solvents like acetonitrile or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction may produce lower oxidation state complexes.
Scientific Research Applications
Chemistry
In chemistry, [(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);dihydrate is used as a catalyst in various organic transformations, including hydrogenation and carbon-carbon coupling reactions. Its unique coordination environment allows for selective activation of substrates.
Biology
In biological research, this compound is studied for its potential as an anticancer agent. The platinum center can interact with DNA, leading to the formation of cross-links that inhibit DNA replication and transcription, ultimately inducing cell death.
Medicine
In medicine, this compound is explored for its use in chemotherapy. Its ability to form stable complexes with biomolecules makes it a promising candidate for targeted drug delivery systems.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as conductive polymers and nanomaterials. Its unique properties enable the creation of materials with enhanced electrical and mechanical characteristics.
Mechanism of Action
The mechanism of action of [(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);dihydrate involves the coordination of the platinum center with target molecules. In biological systems, the platinum center can bind to DNA, forming cross-links that disrupt cellular processes. The azanidylcyclohexyl ligands play a crucial role in stabilizing the complex and enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based drug with a similar mechanism of action.
Oxaliplatin: A platinum compound used in chemotherapy with a different ligand environment.
Uniqueness
[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);dihydrate is unique due to its specific ligand structure, which provides distinct reactivity and stability compared to other platinum-based compounds. Its ability to form stable complexes with a variety of substrates makes it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C6H16N2O2Pt+2 |
|---|---|
Molecular Weight |
343.29 g/mol |
IUPAC Name |
[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);dihydrate |
InChI |
InChI=1S/C6H12N2.2H2O.Pt/c7-5-3-1-2-4-6(5)8;;;/h5-8H,1-4H2;2*1H2;/q-2;;;+4/t5-,6-;;;/m1.../s1 |
InChI Key |
MRROQYWYIJIXRU-SKSSAGQDSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)[NH-])[NH-].O.O.[Pt+4] |
Canonical SMILES |
C1CCC(C(C1)[NH-])[NH-].O.O.[Pt+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


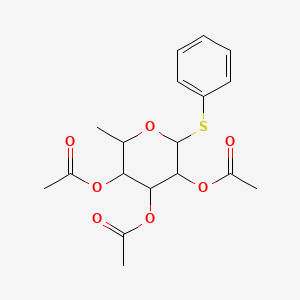
![pentyl N-[1-[3-(3,4-dihydroxy-5-methyloxolan-2-yl)oxy-4-hydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12320937.png)
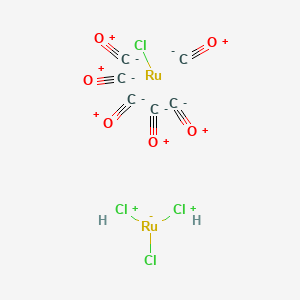
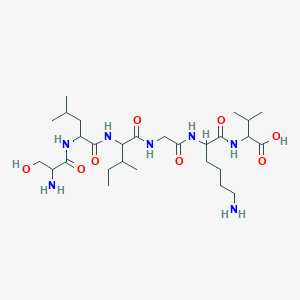
![2-[[2-[2-[[2-[[2-[[1-[2-[[2-[(2,4-Diamino-4-oxobutanoyl)amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid](/img/structure/B12320958.png)
![({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)[3-(hexadecyloxy)propoxy]phosphinic acid](/img/structure/B12320962.png)
![methyl (5Z)-5-ethylidene-4-[2-[[5-[2-[(3Z)-3-ethylidene-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxy-3,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B12320963.png)
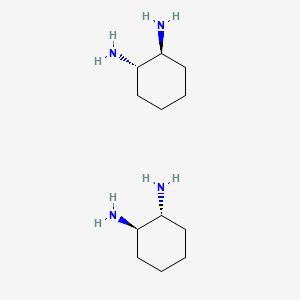
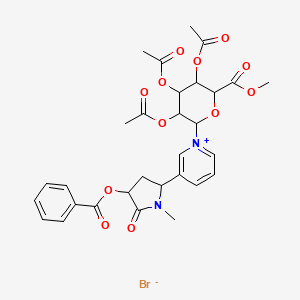
![[6-Acetyloxy-4a-hydroxy-1-(3-methylbutanoyloxy)spiro[1,5,6,7a-tetrahydrocyclopenta[c]pyran-7,2'-oxirane]-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B12320989.png)
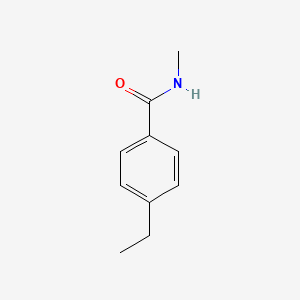

![1-hydroxy-6,6,9a-trimethyl-5,5a,7,8,9,9b-hexahydro-1H-benzo[e][2]benzofuran-3-one](/img/structure/B12321006.png)
![3-({3,4-Dihydroxy-6-methyl-5-[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl}oxy)-4,5-dihydroxyoxan-2-yl 10-{[3,5-dihydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12321011.png)
